molecular formula C20H25N5O5 B11551431 N-(furan-2-ylmethyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide

N-(furan-2-ylmethyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B11551431
M. Wt: 415.4 g/mol
InChI Key: NTPKTVQIQPMTQB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N’-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a furan ring, a nitrobenzyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N’-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furfurylamine with an appropriate reagent to introduce the furan ring.

    Introduction of the nitrobenzyl group: This step involves the nitration of benzyl chloride followed by its reaction with piperazine to form the nitrobenzyl-piperazine intermediate.

    Coupling of intermediates: The final step involves the coupling of the furan-2-ylmethyl intermediate with the nitrobenzyl-piperazine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N’-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-N’-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where nitrobenzyl derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N’-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its structural features.

    Pathways Involved: The nitrobenzyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-5-(4-methylpiperazin-1-yl)-2-nitroaniline
  • N-furan-2-ylmethyl-4-methyl-benzenesulfonamide

Uniqueness

N-(furan-2-ylmethyl)-N’-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of a furan ring, a nitrobenzyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H25N5O5

Molecular Weight

415.4 g/mol

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]oxamide

InChI

InChI=1S/C20H25N5O5/c26-19(20(27)22-14-18-2-1-13-30-18)21-7-8-23-9-11-24(12-10-23)15-16-3-5-17(6-4-16)25(28)29/h1-6,13H,7-12,14-15H2,(H,21,26)(H,22,27)

InChI Key

NTPKTVQIQPMTQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CO2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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